Benzo[b]thiophene-2-carboxylic hydrazide
Overview
Description
1-Benzothiophene-2-carbohydrazide is a chemical compound with the molecular formula C9H8N2OS . It has a molecular weight of 192.24 . The compound is typically stored at room temperature and is available in powder form .
Synthesis Analysis
The synthesis of 1-Benzothiophene-2-carbohydrazide derivatives involves the reaction of corresponding benzothiophene carbohydrazides with various reagents under different conditions. For example, 3-chloro-N’-(2-hydroxy-6-pentadecylbenzylidene)benzothiophene-2-carbohydrazide was synthesized through the reaction of 2-hydroxy-6-pentadecylbenzaldehyde with 3-chloro-1-benzothiophene-2-carboxylic acid hydrazide.
Molecular Structure Analysis
The molecular structure of 1-Benzothiophene-2-carbohydrazide derivatives is confirmed through comprehensive analytical techniques including IR, NMR, and mass spectrometry. These techniques provide detailed insights into the molecular architecture, showcasing the compound’s unique features such as the benzothiophene ring and the attached carbohydrazide group.
Chemical Reactions Analysis
Benzothiophene-2-carbohydrazide derivatives participate in various chemical reactions, leading to a wide range of compounds with diverse properties. For instance, they have been used to synthesize heterocyclic compounds such as thioxotetrahydropyrimidines, thiazoles, triazoles, and oxadiazoles.
Physical and Chemical Properties Analysis
The physical properties of 1-Benzothiophene-2-carbohydrazide derivatives, such as solubility, melting point, and crystalline structure, are crucial for their application in various fields. The melting point of 1-Benzothiophene-2-carbohydrazide is between 184-187°C .
Scientific Research Applications
Synthesis and Characterization
1-Benzothiophene-2-carbohydrazide and its derivatives are primarily involved in synthesis research. For instance, compounds such as 3-chloro-N'-(2-hydroxy-6-pentadecylbenzylidene)benzothiophene-2-carbohydrazide have been synthesized and structurally confirmed through various analytical techniques including IR, NMR, and mass spectral analysis. This research area focuses on exploring new synthetic routes and characterizing the resulting compounds (Naganagowda et al., 2014).
Antimicrobial and Anthelmintic Activities
Several studies have explored the biological activities of benzothiophene carbohydrazide derivatives. Research has shown that these compounds exhibit antimicrobial and anthelmintic activities. For example, various synthesized compounds containing the benzothiophene moiety were screened for these activities, highlighting the potential medicinal applications of these compounds (Naganagowda et al., 2011).
Material Science and Corrosion Inhibition
In the field of materials science, 1-Benzothiophene-2-carbohydrazide derivatives have been studied for their role in corrosion inhibition. A study demonstrated the effectiveness of 3-chloro-1-benzothiophene-2-carbohydrazide in inhibiting corrosion of aluminum alloys in acidic environments. This highlights its potential application in protecting metals against corrosion (Kini et al., 2011).
Crystal Structure Analysis
The study of crystal structures is another significant application of 1-Benzothiophene-2-carbohydrazide derivatives. Research on the crystal structure of related compounds, such as 1-benzothiophene-2-carboxylic acid, provides valuable insights into their pharmacological activities and therapeutic effectiveness. These studies utilize advanced techniques like X-ray diffraction and DFT-D calculations (Dugarte-Dugarte et al., 2021).
Organic Electronics
Benzothiophene derivatives have also been investigated for their potential in organic electronics, particularly in the development of organic field-effect transistors. Research in this area focuses on the synthesis of novel compounds and evaluating their electronic properties, such as hole mobility (Gao et al., 2008).
Hydrodesulfurization Studies
The application of benzothiophene derivatives in hydrodesulfurization, a process important in petroleum refining, has been studied. These compounds can play a role in the removal of sulfur from hydrocarbon fuels, contributing to cleaner and more efficient fuel production (Daly, 1978).
Safety and Hazards
The safety information for 1-Benzothiophene-2-carbohydrazide includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Mechanism of Action
Target of Action
Benzo[b]thiophene-2-carbohydrazide has been identified as a potential STING agonist . STING (Stimulator of Interferon Genes) is an immune-associated protein that plays a crucial role in the innate immune response .
Mode of Action
The compound interacts with the surrounding residues of STING, including two hydrogen bonds, a π-cation interaction, and a π-π stacking interaction . This interaction triggers a conformational change in STING, activating it .
Action Environment
Environmental factors can influence the action of benzo[b]thiophene-2-carbohydrazide. For instance, the compound has been shown to exhibit a highly sensitive and selective ratiometric response to In3+ in DMF/H2O tris buffer solution . This suggests that the compound’s action, efficacy, and stability may be influenced by the presence of certain ions in the environment .
Properties
IUPAC Name |
1-benzothiophene-2-carbohydrazide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2OS/c10-11-9(12)8-5-6-3-1-2-4-7(6)13-8/h1-5H,10H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXKPFIRPUUAAPQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(S2)C(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10334020 | |
Record name | benzo[b]thiophene-2-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10334020 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
175135-07-6 | |
Record name | Benzo[b]thiophene-2-carboxylic acid, hydrazide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=175135-07-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | benzo[b]thiophene-2-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10334020 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 175135-07-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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